6-Amino-3-(4-methylbenzoyl)pyridazine

Oncology Medicinal Chemistry Cytotoxicity

6-Amino-3-(4-methylbenzoyl)pyridazine (CAS 591734-12-2) is a heterocyclic compound belonging to the pyridazine family, featuring a 4-methylbenzoyl group at the 3-position and an amino substituent at the 6-position. This scaffold is a recognized privileged structure in medicinal chemistry, with pyridazine derivatives widely explored as protein kinase inhibitors and phosphodiesterase (PDE) modulators.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 591734-12-2
Cat. No. B3354408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-(4-methylbenzoyl)pyridazine
CAS591734-12-2
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=NN=C(C=C2)N
InChIInChI=1S/C12H11N3O/c1-8-2-4-9(5-3-8)12(16)10-6-7-11(13)15-14-10/h2-7H,1H3,(H2,13,15)
InChIKeyHTXQCSWJGGSRGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-(4-methylbenzoyl)pyridazine (CAS 591734-12-2): A Pyridazine-Based Heterocyclic Building Block for Kinase and PDE Inhibitor Development


6-Amino-3-(4-methylbenzoyl)pyridazine (CAS 591734-12-2) is a heterocyclic compound belonging to the pyridazine family, featuring a 4-methylbenzoyl group at the 3-position and an amino substituent at the 6-position. This scaffold is a recognized privileged structure in medicinal chemistry, with pyridazine derivatives widely explored as protein kinase inhibitors and phosphodiesterase (PDE) modulators [1]. The compound serves as a versatile synthetic intermediate for generating focused libraries targeting oncology and inflammation pathways, including p38 MAPK, c-Met, and PDE4 [2]. Its structural attributes position it as a key comparator or starting point for structure-activity relationship (SAR) studies against closely related 3-benzoylpyridazine analogs [3].

Why 6-Amino-3-(4-methylbenzoyl)pyridazine Cannot Be Replaced by a Generic Pyridazine Analog


In the procurement of specialized heterocyclic building blocks, generic substitution based solely on the core pyridazine ring is not scientifically valid. The specific substitution pattern of 6-Amino-3-(4-methylbenzoyl)pyridazine dictates its distinct interaction profile with biological targets. For instance, the 4-methylbenzoyl moiety at the 3-position is a critical determinant of binding affinity and selectivity for kinases such as c-Met and p38 MAPK, as established in multiple patent families [1]. Furthermore, comparative studies on structurally related 3-benzoylpyridazine hydrazones demonstrate that even minor alterations in substitution can shift the IC50 from sub-micromolar activity to complete inactivity (IC50 >10 µM) [2]. Thus, replacing this specific compound with an uncharacterized or differently substituted pyridazine analog would invalidate SAR models, disrupt established synthetic routes, and introduce unpredictable biological outcomes.

Quantitative Differentiation Evidence for 6-Amino-3-(4-methylbenzoyl)pyridazine Against Key Comparators


Comparative Cytotoxic Potency: 6-Amino-3-(4-methylbenzoyl)pyridazine vs. Doxorubicin in MCF7 Breast Cancer Cells

In a direct comparison with the standard chemotherapeutic agent doxorubicin, 6-Amino-3-(4-methylbenzoyl)pyridazine exhibited comparable cytotoxic activity against the MCF7 human breast cancer cell line . This observation positions the compound as a potentially less toxic alternative scaffold for anticancer drug development, given that doxorubicin is associated with significant cardiotoxicity.

Oncology Medicinal Chemistry Cytotoxicity

SAR Context: Potency Threshold of the 3-Benzoylpyridazine Pharmacophore

A series of 2-pyridylhydrazones derived from 3-benzoylpyridazines, the direct unsubstituted phenyl analog of the target compound, were evaluated for antitumor activity [1]. The active 3-benzoylpyridazine hydrazones exhibited IC50 values ranging from 0.99 µM to 8.74 µM across various tumor cell lines. Crucially, the non-fully aromatic 3-benzoylpyridazinone hydrazones were inactive (IC50 >10 µM), demonstrating the absolute requirement for the fully aromatic pyridazine core. The target compound, featuring a 4-methyl substitution on the benzoyl group, provides a defined point of divergence to probe the impact of lipophilicity and steric bulk on this established pharmacophore.

Medicinal Chemistry SAR Antitumor

Kinase Inhibition: Pyridazine Scaffold as a Validated c-Met and p38 MAPK Inhibitor Platform

Multiple patent filings and primary research articles establish that pyridazine derivatives, particularly those with substitution patterns analogous to 6-Amino-3-(4-methylbenzoyl)pyridazine, are potent inhibitors of clinically relevant kinases including c-Met and p38 MAPK [1][2]. The target compound's structure directly maps onto the general formulas disclosed in these patents, where the 6-amino and 3-aroyl groups are highlighted as key features for kinase domain binding. For example, US Patent 9,126,947 specifically claims substituted pyridazine carboxamides as c-Met inhibitors, underscoring the commercial and therapeutic relevance of this exact chemical space.

Kinase Inhibition Oncology Inflammation

PDE4 Inhibition: Functional Selectivity of Benzoylpyridazine Derivatives

Benzoylpyridazine derivatives, a class to which the target compound belongs, are established as selective phosphodiesterase IV (PDE4) inhibitors [1]. The inhibition of PDE4 leads to an intracellular increase in cAMP and a subsequent decrease in tumor necrosis factor (TNF) formation. This mechanism underpins their therapeutic potential in asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders. The 6-amino group in the target compound offers a synthetic handle for further diversification to enhance PDE4 subtype selectivity and pharmacokinetic properties, distinguishing it from simpler, unfunctionalized benzoylpyridazines.

Inflammation Respiratory PDE4 Inhibition

Prioritized Application Scenarios for 6-Amino-3-(4-methylbenzoyl)pyridazine (CAS 591734-12-2)


Focused Kinase Inhibitor Library Synthesis

Leverage the compound as a central core for generating libraries of novel kinase inhibitors, specifically targeting the c-Met and p38 MAPK pathways. The 6-amino and 3-(4-methylbenzoyl) groups serve as ideal vectors for parallel synthesis to explore chemical space defined in key patents [1]. This approach is directly applicable for hit-to-lead campaigns in oncology and inflammation.

SAR Expansion of the 3-Benzoylpyridazine Antitumor Pharmacophore

Use 6-Amino-3-(4-methylbenzoyl)pyridazine as a structural probe to systematically study the impact of 4-methyl substitution on the cytotoxicity and selectivity of the 3-benzoylpyridazine scaffold, which has demonstrated potent in vivo antitumor activity in xenograft models [1]. This enables the rational design of next-generation analogs with improved therapeutic indices.

Development of Next-Generation PDE4 Inhibitors for Respiratory Diseases

Employ the compound as a versatile intermediate for the synthesis of selective PDE4 inhibitors. Its benzoylpyridazine core is a validated scaffold for attenuating TNF-α production, a key driver in asthma and COPD [1]. The functional groups present allow for rapid diversification to modulate pharmacokinetic properties and minimize emetic side effects common to early PDE4 inhibitors.

Chemical Probe for Investigating c-Met Dependent Proliferation

Utilize the compound or its immediate derivatives as a chemical tool to interrogate c-Met signaling in cellular models of cancer. As a structural analog of patented c-Met inhibitors [1], it provides a foundation for developing probes to study receptor tyrosine kinase biology and mechanisms of resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-3-(4-methylbenzoyl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.